2-Chloroethyl isothiocyanate

Vue d'ensemble

Description

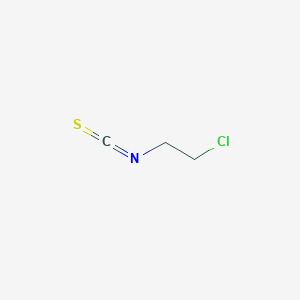

2-Chloroethyl isothiocyanate is an organic compound with the molecular formula C₃H₄ClNS. It is a chloroalkyl isothiocyanate derivative, known for its clear yellow liquid form and its use as a reagent in various chemical syntheses . The compound is characterized by its molecular weight of 121.59 g/mol and its distinct chemical structure, which includes a chloroethyl group attached to an isothiocyanate functional group .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Chloroethyl isothiocyanate can be synthesized through the reaction of 2-chloroethanamine with carbon disulfide, followed by treatment with thiophosgene . The reaction typically involves the following steps:

Formation of Dithiocarbamate: 2-Chloroethanamine reacts with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate.

Cyclization: The dithiocarbamate intermediate is then treated with thiophosgene to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often involves optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and controlled temperature and pressure conditions are common in industrial settings to enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloroethyl isothiocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Addition Reactions: Reagents such as primary and secondary amines are used, often under mild conditions to prevent decomposition of the isothiocyanate group.

Major Products Formed:

Thiourea Derivatives: Formed through the addition of amines to the isothiocyanate group.

Azido Derivatives: Formed through nucleophilic substitution with sodium azide.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Properties

2-Chloroethyl isothiocyanate has been investigated for its potential anticancer effects. Research indicates that isothiocyanates, including CEITC, exhibit significant anticancer activity through various mechanisms such as the inhibition of DNA methylation and histone deacetylation, which are crucial for tumor progression .

- Case Study: Synergistic Effects with Anticancer Drugs

A study highlighted the synergistic effects of isothiocyanates when combined with conventional anticancer agents. The combination therapy showed enhanced efficacy against cancer cells compared to individual treatments, suggesting a promising avenue for developing more effective cancer therapies .

1.2 Mechanism of Action

The mechanism of action of CEITC involves the modification of cellular pathways that lead to apoptosis in cancer cells. For instance, CEITC has been shown to inhibit glutathione reductase (GR), an enzyme linked to oxidative stress and cancer cell survival .

Synthetic Chemistry

2.1 Synthesis of Heterocyclic Compounds

CEITC serves as a valuable building block in the synthesis of various heterocyclic compounds. It has been utilized in reactions to produce thiazolidines and thiazines, which are known for their biological activities.

| Compound | Yield (%) | Method |

|---|---|---|

| Dihydrothiazine | 95 | Microwave-assisted synthesis |

| Thiazolidine from 4-nitroaniline | Not formed | Direct reaction with CEITC |

In a recent study, the reaction of CEITC with aromatic thiols resulted in high yields of thiazolidines, demonstrating its utility in synthetic applications .

Agrochemical Applications

Isothiocyanates are recognized for their role as natural pest repellents derived from cruciferous vegetables. CEITC has been explored as a potential agrochemical due to its effectiveness against herbivorous insects and pathogens.

- Case Study: Pest Control

Research shows that isothiocyanates can act as natural insecticides, providing an environmentally friendly alternative to synthetic pesticides. The application of CEITC in agricultural settings has been suggested to enhance crop protection while minimizing chemical residues .

Biochemical Research

4.1 Fluorescent Labeling

CEITC can be employed as a reagent in biochemical assays for labeling proteins and nucleic acids due to its reactive isothiocyanate group. This application is crucial for studying protein interactions and cellular processes.

Mécanisme D'action

The mechanism of action of 2-chloroethyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react readily with nucleophilic sites on biomolecules, such as the amino groups of proteins. This reactivity can lead to the formation of covalent bonds, modifying the structure and function of the target molecules . The chloroethyl group can also undergo nucleophilic substitution, further contributing to its reactivity and potential biological effects .

Comparaison Avec Des Composés Similaires

2-Chloroethyl isocyanate: Similar in structure but contains an isocyanate group instead of an isothiocyanate group.

2-Bromoethyl isothiocyanate: Contains a bromoethyl group instead of a chloroethyl group.

4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate: Contains a phenyl ring with additional substituents.

Uniqueness: 2-Chloroethyl isothiocyanate is unique due to its combination of a chloroethyl group and an isothiocyanate group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo both nucleophilic substitution and addition reactions makes it a valuable reagent in various fields of research and industry .

Activité Biologique

2-Chloroethyl isothiocyanate (CEITC) is a sulfur-containing organic compound derived from glucosinolates, primarily found in cruciferous vegetables. Its biological activity has garnered significant attention due to its potential therapeutic effects, particularly in cancer prevention and antimicrobial applications. This article reviews the biological activities of CEITC, supported by data tables, research findings, and case studies.

- Chemical Formula : C₃H₄ClNS

- Molecular Weight : 121.59 g/mol

- Boiling Point : 79–80 °C (13 mmHg)

- Density : 1.265 g/cm³

- Purity : ≥97% .

Mechanisms of Biological Activity

CEITC exhibits various biological activities through multiple mechanisms:

- Anticancer Properties :

- Antimicrobial Effects :

- Anti-inflammatory Activity :

Table 1: Summary of Biological Activities of this compound

Research Highlights

- A study demonstrated that treatment with CEITC significantly reduced tumor growth in animal models by enhancing the activity of glutathione S-transferases (GSTs), which are vital for detoxifying harmful compounds .

- Another research highlighted its efficacy against various fungal strains, showcasing its potential as a natural fungicide in agricultural applications .

Extraction and Application

CEITC can be synthesized from glucosinolates present in cruciferous vegetables through enzymatic hydrolysis. The extraction process is influenced by factors such as temperature and pH, which affect the yield and purity of the final product .

Propriétés

IUPAC Name |

1-chloro-2-isothiocyanatoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClNS/c4-1-2-5-3-6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWFBQUHBOUPFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209836 | |

| Record name | 2-Chloroethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6099-88-3 | |

| Record name | 2-Chloroethyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroethyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloroethyl Isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main reaction pathway of 2-chloroethyl isothiocyanate with aromatic amines?

A1: this compound reacts with aromatic amines to primarily form 2-arylamino-2-thiazoline hydrochlorides. This reaction is described in detail by McKay et al. []. The reaction proceeds through a cyclization step where the amine nitrogen attacks the electrophilic carbon of the isothiocyanate group, followed by intramolecular nucleophilic substitution of the chlorine atom by the sulfur atom.

Q2: Are there any known variations in the reaction of this compound with different types of amines?

A3: While the provided articles focus on reactions with aromatic amines, McKay et al. [] explore the reaction of this compound with aliphatic amines. This suggests that the reactivity profile might differ depending on the amine's structure, potentially leading to diverse products.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.